An In-depth Technical Guide to 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
An In-depth Technical Guide to 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one. Benzofuranone scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[1] This document outlines a hypothesized, robust synthetic protocol for the title compound, provides predicted spectroscopic data based on analogous structures, and details standardized methodologies for evaluating its potential biological activity. This guide is intended for researchers and professionals in medicinal chemistry and drug development who are exploring novel heterocyclic compounds.
Introduction and Chemical Identity
3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a derivative of benzofuranone, a heterocyclic motif of significant interest in medicinal chemistry. The core structure consists of a fused benzene and furan ring system, forming a lactone. The substituent at the C3 position incorporates a phenacyl group, specifically a 4-chlorophenyl ketone moiety. This combination of a benzofuranone lactone and a halogenated aromatic ketone suggests potential for diverse biological activities, as both pharmacophores are known to interact with various biological targets.[1][2]
1.1. Chemical Structure and Properties
The IUPAC name for the compound is 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one. Its molecular structure and key properties are detailed below.
Diagram 1: Chemical Structure
Caption: Chemical structure of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one.
Table 1: Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₁ClO₃ |
| Molecular Weight | 300.72 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one |
| CAS Number | Not available |
Proposed Synthesis
The synthesis of 3-substituted-2-benzofuran-1(3H)-ones is often achieved through the alkylation of the parent benzofuranone at the C3 position. A plausible and efficient route to the title compound involves the C-alkylation of 2-benzofuran-1(3H)-one with 2-bromo-1-(4-chlorophenyl)ethan-1-one (commonly known as 4-chlorophenacyl bromide). This reaction requires a suitable base to deprotonate the acidic C3 proton of the benzofuranone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbon of the alkylating agent.
Diagram 2: Proposed Synthetic Workflow
Caption: Workflow for the proposed synthesis of the title compound.
2.1. Experimental Protocol: Synthesis
Causality: The choice of a moderately strong base like cesium carbonate (Cs₂CO₃) is strategic; it is effective for deprotonation while minimizing potential side reactions that could occur with stronger bases like sodium hydride. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophilic attack.
-
Reaction Setup : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzofuran-1(3H)-one (1.0 eq) and anhydrous acetonitrile (30 mL).
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Base Addition : Add cesium carbonate (1.5 eq) to the stirred suspension.
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Alkylation : In a separate flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC, eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v).
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Workup : Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure title compound.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.[3][4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.00-7.95 (d, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.35-7.25 (m, 3H, Ar-H), 4.80 (dd, 1H, CH-C=O), 3.80 (dd, 1H, CH₂-CO), 3.40 (dd, 1H, CH₂-CO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.0 (Ketone C=O), 175.0 (Lactone C=O), 154.0, 139.5, 134.0, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 112.0 (Aromatic C), 48.0 (CH), 42.0 (CH₂) |
| IR Spectroscopy (KBr, cm⁻¹) | ν: ~3080 (Ar C-H stretch), ~1775 (Lactone C=O stretch), ~1690 (Ketone C=O stretch), ~1590 (C=C stretch), ~1250 (C-O stretch), ~830 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 301.04 [M+H]⁺, 323.02 [M+Na]⁺. Predicted fragments: m/z 161 ([M-C₈H₄ClO]⁺), 139 ([C₇H₄ClO]⁺), 133 ([M-C₉H₅ClO₂]⁺) |
Rationale for Predictions:
-
¹H NMR : The aromatic protons on the chlorophenyl ring are expected downfield due to the electron-withdrawing nature of the carbonyl and chlorine. The benzylic proton at C3 will appear as a multiplet due to coupling with the adjacent methylene protons.
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¹³C NMR : Two distinct carbonyl signals are predicted. The lactone carbonyl is typically deshielded relative to the ketone carbonyl.[3]
-
IR Spectroscopy : The C=O stretching frequency of a five-membered lactone (γ-lactone) is characteristically high (~1775 cm⁻¹), while the conjugated ketone carbonyl appears at a lower frequency (~1690 cm⁻¹).[6][7]
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Mass Spectrometry : The primary fragmentation is expected to be the cleavage of the bond between the benzofuranone core and the side chain, leading to characteristic acylium ions.[8][9]
Potential Biological Activity and In Vitro Screening
Benzofuranone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][10][11] The presence of the 4-chlorophenyl ketone moiety is also a feature in many pharmacologically active compounds. Therefore, it is reasonable to hypothesize that 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one may exhibit cytotoxic effects against cancer cells or inhibitory activity against microbial growth.
Diagram 3: General Workflow for In Vitro Biological Screening
Caption: A dual-pathway workflow for evaluating the potential anticancer and antimicrobial activities of the title compound.
4.1. Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12]
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Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include wells with medium only (negative control) and wells with a known anticancer drug (positive control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
4.2. Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
-
Compound Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the title compound (at a starting concentration, e.g., 256 µg/mL in MHB with a small percentage of DMSO) to well 1.
-
Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation : Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This guide provides a foundational framework for the synthesis and evaluation of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one. The proposed synthetic route is practical and based on well-established chemical transformations. The predicted analytical data offer a benchmark for the characterization of this novel compound. Furthermore, the detailed protocols for in vitro screening provide a clear path for investigating its potential as an anticancer or antimicrobial agent. This work serves as a valuable resource for researchers aiming to explore the chemical and biological landscape of new benzofuranone derivatives.
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